N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Description
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Properties
IUPAC Name |
N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3S/c1-16-13-22(28-5)23(14-17(16)2)29(26,27)24-15-21(25(3)4)20-12-8-10-18-9-6-7-11-19(18)20/h6-14,21,24H,15H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQUZJDNLVUBLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)N(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide, commonly referred to as compound A, is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with compound A, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Compound A can be described by its molecular formula and structure. It features a sulfonamide group, which is known for its role in various biological processes. The presence of a dimethylamino group and a naphthyl moiety contributes to its lipophilicity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₁N₃O₃S |
| Molecular Weight | 345.53 g/mol |
| CAS Number | 941891-37-8 |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
The biological activity of compound A is primarily attributed to its interaction with various receptors and enzymes in the body. Research indicates that it may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing processes such as:
- Neurotransmitter Regulation : Compound A may affect neurotransmitter levels by inhibiting reuptake mechanisms.
- Anti-inflammatory Effects : Studies suggest that it could modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Antitumor Activity
Recent studies have indicated that compound A exhibits significant antitumor properties. In vitro experiments demonstrated that it effectively inhibited the proliferation of several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Compound A has shown promising antimicrobial effects against various bacterial strains. Its efficacy was evaluated using standard antimicrobial susceptibility tests, revealing a broad spectrum of activity against both gram-positive and gram-negative bacteria.
Case Studies
-
In Vitro Study on Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects of compound A on breast cancer cells.
- Methodology : MTT assay was performed to assess cell viability after treatment with varying concentrations of compound A.
- Results : A dose-dependent reduction in cell viability was observed, with IC50 values indicating potent antitumor activity.
-
Antimicrobial Efficacy Test :
- Objective : To determine the antimicrobial properties of compound A against Staphylococcus aureus.
- Methodology : Disk diffusion method was utilized to assess inhibition zones.
- Results : Compound A demonstrated significant inhibition compared to control groups, suggesting its potential as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic strategies for preparing N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide, and how do reaction conditions influence yield?
- Answer: The synthesis typically involves multi-step reactions, including sulfonamide formation, alkylation, and functional group protection/deprotection. Key steps include:
- Acylation/alkylation: Use of dimethylaminoethyl and naphthalene moieties in nucleophilic substitution reactions, requiring anhydrous solvents (e.g., tetrahydrofuran) and bases like triethylamine to drive the reaction .
- Temperature control: Maintaining 0–5°C during sulfonylation to minimize side reactions, followed by gradual warming to room temperature for completion .
- Purification: Column chromatography (silica gel, dichloromethane/methanol gradient) or crystallization (methanol/water) to isolate the product with >95% purity .
- Yield optimization: Higher yields (>70%) are achieved with excess reagents (1.2–1.5 equiv) and inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Answer:
- ¹H/¹³C NMR:
- Aromatic protons (δ 6.8–8.2 ppm) for naphthalene and benzene rings.
- Methoxy groups (δ ~3.8 ppm) and dimethylamino protons (δ ~2.2–2.5 ppm) .
- IR spectroscopy: Sulfonamide S=O stretches (1340–1160 cm⁻¹) and N–H bending (~3300 cm⁻¹) .
- Mass spectrometry (EI-MS): Molecular ion peak ([M⁺]) matching the exact mass (e.g., m/z ~450–500) and fragmentation patterns confirming substituents .
- Advanced techniques: X-ray crystallography for resolving stereochemistry (e.g., dihedral angles between naphthalene and sulfonamide groups) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Answer: Discrepancies in IC₅₀ values or mechanism-of-action claims may arise from:
- Assay variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
- Solubility factors: Use of DMSO vs. aqueous buffers can alter bioavailability; verify solubility via HPLC-UV (λ = 254 nm) .
- Metabolite interference: LC-MS/MS profiling of in vitro samples to identify degradation products or active metabolites .
Q. What computational methods are effective for predicting the compound’s pharmacokinetic (PK) and pharmacodynamic (PD) properties?
- Answer:
- Molecular docking (AutoDock Vina): Screen against target proteins (e.g., carbonic anhydrase IX) using the sulfonamide group as a zinc-binding motif .
- ADMET prediction (SwissADME): Assess logP (~3.5), BBB permeability (low), and CYP450 inhibition (CYP3A4/2D6) .
- MD simulations (GROMACS): Evaluate stability of ligand-protein complexes over 100 ns trajectories to identify key binding residues .
Q. How do structural modifications (e.g., halogenation, methoxy replacement) alter the compound’s reactivity and bioactivity?
- Answer:
- Halogenation (Cl/F): Increases electrophilicity, enhancing binding to nucleophilic protein residues (e.g., lysine). Replace the methoxy group with Cl to boost potency (e.g., IC₅₀ reduction by 40% in kinase assays) .
- Methoxy-to-hydroxyl substitution: Improves solubility but reduces metabolic stability (rapid glucuronidation observed in hepatic microsomes) .
- Steric effects: Bulky substituents on the naphthalene ring (e.g., methyl) can hinder π-π stacking, reducing affinity for hydrophobic pockets .
Q. What strategies mitigate challenges in scaling up synthesis without compromising purity?
- Answer:
- Flow chemistry: Continuous reactors for exothermic steps (e.g., sulfonylation) to improve heat dissipation and reduce batch variability .
- Green chemistry: Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer solvent use .
- Process analytical technology (PAT): In-line FTIR/NIR monitoring to track reaction progress and impurity formation .
- Case study: Pilot-scale synthesis achieved 65% yield (vs. 75% lab-scale) using optimized reflux times and solvent recovery systems .
Methodological Resources
- Spectral databases: SDBS (Spectral Database for Organic Compounds) for NMR/IR reference .
- Crystallography tools: CCDC Mercury for analyzing X-ray diffraction data .
- Synthetic protocols: Organic Process Research & Development guidelines for scale-up best practices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
